molecular formula C11H13F2NO B14764170 4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline

4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline

Katalognummer: B14764170
Molekulargewicht: 213.22 g/mol
InChI-Schlüssel: ILXMEYVNZOEAKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropylmethoxy group and a difluoromethyl group attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline typically involves the introduction of the cyclopropylmethoxy and difluoromethyl groups onto an aniline ring. One common method involves the reaction of 4-nitroaniline with cyclopropylmethanol in the presence of a base to form the cyclopropylmethoxy derivative. This intermediate is then subjected to difluoromethylation using difluoromethylating agents such as difluoromethyl iodide under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclopropylmethoxy group can influence its overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(Cyclopropylmethoxy)-2-(difluoromethyl)aniline is unique due to the presence of both the cyclopropylmethoxy and difluoromethyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H13F2NO

Molekulargewicht

213.22 g/mol

IUPAC-Name

4-(cyclopropylmethoxy)-2-(difluoromethyl)aniline

InChI

InChI=1S/C11H13F2NO/c12-11(13)9-5-8(3-4-10(9)14)15-6-7-1-2-7/h3-5,7,11H,1-2,6,14H2

InChI-Schlüssel

ILXMEYVNZOEAKQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COC2=CC(=C(C=C2)N)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.